6-甲基尿苷

描述

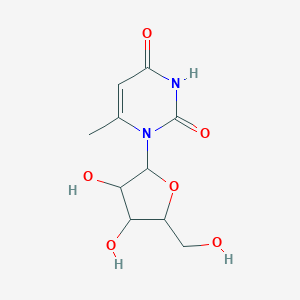

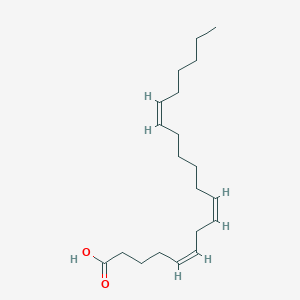

6-Methyluridine is a modified uridine molecule with a methyl group attached to the 6th carbon of the uracil base . It is a pyrimidine ribonucleoside, and its molecular formula is C10H14N2O6 .

Synthesis Analysis

6-Methyluridine can be synthesized from 5′-O-(tert-butyl-dimethylsilyl)-6-iodo-2′,3′-O-isopropylideneuridine via palladium-catalyzed cross-coupling with Me4Sn followed by deprotection .Molecular Structure Analysis

The molecular weight of 6-Methyluridine is 258.23 g/mol . The InChIKey, a unique identifier for the compound, is SGKGZYGMLGVQHP-ZOQUXTDFSA-N . The structure of 6-Methyluridine was determined to be in the syn conformation .Physical And Chemical Properties Analysis

6-Methyluridine has a molecular weight of 258.23 g/mol, an XLogP3 of -1.6, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 258.08518617 g/mol .科学研究应用

Biocides and Preservation of Cultural Heritage Objects

6-Methyluridine derivatives have shown promise as novel biocides for protecting cultural heritage objects, particularly paintings. In a study by Alexandrova et al., a series of N4-alkylcytidines, including 5- and 6-methylcytidine derivatives, were synthesized . These compounds effectively inhibit the growth of molds isolated from paintings in the halls of the Ancient Russian Paintings of the State Tretyakov Gallery. Notably, their activity is comparable to commonly used antiseptics like benzalkonium chloride, which some microorganisms have developed resistance to. Additionally, N4-dodecyl-5- and 6-methylcytidines exhibit promising potential for expanding the palette of antiseptics used in painting preservation.

RNA Modifications and Drug Development

Ribose methylation is a widespread RNA modification, and 2’-O-methyluridine is one such modification found in rRNA, snRNA, snoRNA, and tRNA across Archaea, Bacteria, and Eukaryota. These modifications play essential roles in RNA stability, folding, and function. Moreover, 2’-O-methylribonucleosides serve as promising starting materials for developing nucleic acid-based drugs .

Antibacterial and Antifungal Agents

While the primary focus has been on cultural heritage preservation, 6-methyluridine derivatives also exhibit antibacterial and antifungal properties. Their effectiveness against Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Mycobacterium smegmatis, highlights their potential in medicine .

作用机制

Target of Action

6-Methyluridine, also known as Uridine, 6-methyl-, is a uridine analogue Uridine, the compound it is derived from, plays a pivotal role in various biological processes . It is involved in nucleic acid synthesis and is critical to glycogen synthesis through the formation of uridine diphosphate glucose .

Mode of Action

It is known that uridine and its analogs can regulate protein modification and affect its function . This is achieved through the promotion of the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation .

Biochemical Pathways

6-Methyluridine, as a uridine analogue, is likely involved in similar biochemical pathways as uridine. Uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), and it promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Pharmacokinetics

This includes the absorption of the drug from its site of administration, its distribution throughout the body, its metabolism or conjugation, and its excretion from the body .

Result of Action

Uridine, the compound it is derived from, has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .

未来方向

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGZYGMLGVQHP-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyluridine | |

CAS RN |

16710-13-7 | |

| Record name | 6-Methyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016710137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)